7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-
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Overview
Description
7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- is a heterocyclic compound that belongs to the class of indoloquinolines. These compounds are known for their complex structures and significant biological activities. The indoloquinoline scaffold is found in various natural products and synthetic molecules, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- can be achieved through several methods. One efficient approach involves the Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides in methanol at room temperature, followed by CH/NH bond functionalization reactions . Another method involves the multistep microwave-assisted solvent-free green chemical synthesis, which includes the reaction of 8,9,10,11-tetrahydro-6H-indolo[3,2-c]quinoline-6,7(5H)-dione with glyoxylic acid monohydrate and cyclocondensation with hydrazine hydrate under microwave irradiation .
Industrial Production Methods: the use of multicomponent reactions and green chemistry principles can be scaled up for industrial applications, promoting cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: 7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in acid-catalyzed reactions, spirocyclic ring opening, Pt(IV)-catalyzed hydroamination-triggered cyclization, and tandem one-pot reductive cyclization-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include CuI, L-proline as a ligand, cesium carbonate, and DMSO for the Ugi-C/Ugi-N-arylation sequence . Other reagents include glyoxylic acid monohydrate and hydrazine hydrate for microwave-assisted synthesis .
Major Products: The major products formed from these reactions include various indoloquinoline derivatives, such as 7H-indolo[2,3-c]quinoline-6-carboxamide and 1-(cyclohexylamino)-14H-indolo[2,3-c][1,4]oxazino[4,3-a]quinolin-4(3H)-one .
Scientific Research Applications
7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it exhibits significant antiproliferative activity against cancer cells and acts as a selective inhibitor of DYRK1A . The compound is also effective in stabilizing KRAS-mutated oncogene G-quadruplexes, causing cancer cell apoptosis . Additionally, it serves as a DNA intercalator and topoisomerase I/II inhibitor, making it a valuable tool in cancer research .
Mechanism of Action
The mechanism of action of 7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- involves DNA intercalation and stabilization of the topoisomerase II-DNA complex . This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits cyclin-dependent kinase (cdk) activity, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
- Indolo[3,2-d]benzazepines
- Indolo[2,3-c]isoquinolines
- Indolo[1,2-a]quinoxalines
Comparison: Compared to similar compounds, 7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- is unique due to its planar structure, which enhances its ability to intercalate into DNA and inhibit topoisomerase I/II . Indolo[3,2-d]benzazepines, on the other hand, are non-planar and exhibit different biological activities . The unique structural features of 7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro- make it a valuable compound in medicinal chemistry and drug discovery.
Properties
CAS No. |
61760-43-8 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
8,9,10,11-tetrahydro-7H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C15H14N2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h2-3,6-7,9,17H,1,4-5,8H2 |
InChI Key |
NDKVZGYUNARZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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